molecular formula C18H32O15 B11829835 Fuc(a1-3)Gal(b1-4)a-Glc

Fuc(a1-3)Gal(b1-4)a-Glc

Cat. No.: B11829835
M. Wt: 488.4 g/mol
InChI Key: AUNPEJDACLEKSC-JVPLSBORSA-N
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Description

The compound Fuc(a1-3)Gal(b1-4)a-Glc is a complex carbohydrate structure known as a fucosylated oligosaccharide. It is composed of fucose (Fuc), galactose (Gal), and glucose (Glc) units linked together in a specific sequence. This compound is often found in glycosphingolipids and glycoproteins, playing a crucial role in various biological processes, including cell-cell recognition, signaling, and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fuc(a1-3)Gal(b1-4)a-Glc typically involves enzymatic methods due to the complexity of the glycosidic linkages. Enzymes such as glycosyltransferases are used to catalyze the addition of monosaccharide units to form the desired oligosaccharide structure. The reaction conditions often include specific pH, temperature, and the presence of cofactors to ensure optimal enzyme activity .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the enzymes required for the synthesis of the oligosaccharide. The fermentation process is optimized to maximize yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Fuc(a1-3)Gal(b1-4)a-Glc can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The reaction conditions vary depending on the desired product but typically involve controlled temperature and pH .

Major Products

The major products formed from these reactions include various derivatives of the original oligosaccharide, such as oxidized, reduced, or acetylated forms. These derivatives can have different biological activities and properties .

Scientific Research Applications

Fuc(a1-3)Gal(b1-4)a-Glc has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Fuc(a1-3)Gal(b1-4)a-Glc involves its interaction with specific receptors on the cell surface. The fucose unit is recognized by fucose-binding lectins, which mediate various biological processes, including cell adhesion, signaling, and immune responses. The compound can modulate the activity of these receptors, leading to changes in cellular behavior and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fuc(a1-3)Gal(b1-4)a-Glc is unique due to its specific glycosidic linkages and the presence of fucose, which imparts distinct biological properties. Its ability to interact with fucose-binding lectins makes it particularly important in immune responses and cell signaling .

Properties

Molecular Formula

C18H32O15

Molecular Weight

488.4 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C18H32O15/c1-4-7(21)9(23)12(26)17(29-4)33-15-8(22)5(2-19)31-18(13(15)27)32-14-6(3-20)30-16(28)11(25)10(14)24/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12-,13+,14+,15-,16-,17-,18-/m0/s1

InChI Key

AUNPEJDACLEKSC-JVPLSBORSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

Origin of Product

United States

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